4,6-Dimethoxy-3-methyl-1H-indole
Overview
Description
4,6-Dimethoxy-3-methyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its two methoxy groups at positions 4 and 6, and a methyl group at position 3 on the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions . Another method includes the cyclization of appropriate precursors using acid catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-3-methyl-1H-indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Electrophilic substitution reactions often use halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dimethoxy-3-methyl-1H-indole has numerous applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-3-methyl-1H-indole involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors, influencing biological pathways. For instance, it can inhibit certain enzymes or interact with nucleic acids, leading to its antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxyindole: Lacks the methyl group at position 3, which may affect its reactivity and biological activity.
3-Methylindole: Lacks the methoxy groups at positions 4 and 6, leading to different chemical properties.
Indole: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness
4,6-Dimethoxy-3-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its electron density, making it more reactive in electrophilic substitution reactions. Additionally, the methyl group at position 3 influences its steric and electronic characteristics, differentiating it from other indole derivatives .
Properties
IUPAC Name |
4,6-dimethoxy-3-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-6-12-9-4-8(13-2)5-10(14-3)11(7)9/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWAWAORLJVTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505267 | |
Record name | 4,6-Dimethoxy-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74973-30-1 | |
Record name | 4,6-Dimethoxy-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dimethoxy-3-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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